molecular formula C37H66N2O12 B12284166 N-Despropyl GaMithroMycin 10,13-IMino Ether

N-Despropyl GaMithroMycin 10,13-IMino Ether

Cat. No.: B12284166
M. Wt: 730.9 g/mol
InChI Key: GULQTHHZACCSIH-UHFFFAOYSA-N
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Description

N-Despropyl Gamithromycin 10,13-Imino Ether (CAS: 145414-17-1) is a macrolide derivative with the molecular formula C₃₇H₆₆N₂O₁₂ and a molecular weight of 730.94 g/mol . It is structurally characterized by a 10,13-imino ether moiety, which replaces the lactone ring typically found in macrolides like erythromycin. This modification enhances its stability and alters its pharmacokinetic profile. The compound appears as a yellow powder and is soluble in dichloromethane and ethyl acetate . It is primarily used as a veterinary pharmaceutical intermediate, reflecting its role in synthesizing antimicrobial agents for animal health .

Properties

Molecular Formula

C37H66N2O12

Molecular Weight

730.9 g/mol

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-5,14-dihydroxy-8-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,13,15-hexamethyl-11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-one

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10)29(41)22(6)32(51-37)38-18(2)16-35(8,44)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-36(9,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3

InChI Key

GULQTHHZACCSIH-UHFFFAOYSA-N

Canonical SMILES

CCC1C2(C(C(C(=NC(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)O2)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Despropylation Process

The synthesis of N-Despropyl Gamithromycin 10,13-Imino Ether involves several chemical steps, beginning with the parent compound, gamithromycin. The primary chemical transformation is the despropylation process, which entails removing the propyl group from the nitrogen atom through specific chemical reactions.

Hydrolysis Method

One of the primary methods for despropylation involves hydrolysis under controlled conditions:

  • Reaction Mechanism : Cleavage of the propyl group through acid-catalyzed or base-catalyzed hydrolysis
  • Reaction Conditions : Typically performed under acidic or basic conditions with precise pH control
Oxidative Despropylation

Another approach utilizes oxidizing agents to facilitate the removal of the propyl group:

  • Reagents Used : Various oxidizing agents including potassium permanganate or hydrogen peroxide
  • Reaction Temperature : Usually maintained between 0-35°C to prevent degradation of the macrolide structure

Preparation from Erythromycin Derivatives

Patent CN103554201A describes a multi-step synthesis approach that can be adapted for preparing this compound:

  • Synthesis of 9(E)-9-deoxy-9-oxyiminoerythromycin A from erythromycin A
  • Conversion to 9(Z)-9-deoxy-9-oxyiminoerythromycin A
  • Formation of 9-deoxy-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A
  • Reduction to 9-deoxy-8a-aza-8a-homoerythromycin A
  • Further modification to obtain the target compound

Industrial Production Methods

Scaled-Up Reaction Processes

For industrial-scale production, several optimized processes have been developed:

Continuous Flow Reactors

Industrial settings utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency:

  • Advantages : Enhanced control over reaction parameters, improved heat transfer, and reduced reaction times
  • Process Parameters : Typically involves controlled flow rates, precise temperature regulation, and continuous monitoring systems
Batch Production Process

The batch production method remains common for producing this compound:

Table 1: Batch Production Parameters for this compound Synthesis

Parameter Range Optimal Conditions
Reaction Temperature 0-35°C 25-30°C
pH Range 0.5-5 1.5-3
Pressure (when applicable) 0.1-0.8 MPa 0.3-0.6 MPa
Reaction Time 1-12 hours 6-10 hours
Solvent:Substrate Ratio 1:1-10:1 (v/w) 5:1-8:1 (v/w)

Purification Techniques

After the reaction completion, various purification methods are employed to isolate the desired product:

Chromatographic Purification
  • Column Chromatography : Utilizing silica gel or other appropriate stationary phases
  • HPLC : For higher purity requirements and analytical verification
Crystallization and Recrystallization

Patent CN104693251A describes a crystallization process that can be adapted for this compound:

  • Dissolving the reaction product in methyl tertiary butyl ether
  • Acidification with trifluoroacetic acid to form a salt
  • Filtration and washing of the filter cake with methylene dichloride
  • Water separation and concentration of the organic phase
  • Final crystallization using acetone or ethanol

Key Reaction Analysis for Preparation

Types of Chemical Reactions Involved

The preparation of this compound involves several types of chemical reactions:

Oxidation Reactions
  • Mechanism : Involves the loss of electrons or hydrogen atoms, or gain of oxygen
  • Key Reagents : Potassium permanganate, hydrogen peroxide, or other suitable oxidizing agents
Reduction Reactions

Patent CN103554201A describes a reduction process using sodium borohydride:

  • Reaction Conditions : Temperature maintained at -5°C to 5°C
  • Molar Ratio : Sodium borohydride to erythromycin-9,12-imines ether at 3-10:1
  • Solvent System : Alcoholic solvents (methanol, ethanol) at a volume-to-mass ratio of 5-10:1
Substitution Reactions
  • Mechanism : Replacement of functional groups with different moieties
  • Common Reagents : Alkyl halides, acyl chlorides, and other substitution agents

Common Reagents and Conditions

Table 2: Common Reagents Used in this compound Synthesis

Reagent Type Examples Function in Synthesis
Reducing Agents Sodium borohydride, Lithium aluminum hydride, Pyridine borine Reduction of specific functional groups
Oxidizing Agents Potassium permanganate, Hydrogen peroxide Facilitation of despropylation
Acids Hydrochloric acid, Trifluoroacetic acid pH adjustment, salt formation
Bases Sodium hydroxide, Triethylamine Neutralization, pH adjustment
Solvents Methanol, Ethanol, Methylene chloride, Methyl tertiary butyl ether Reaction medium, extraction

Specific Preparation Protocol Based on Patent Information

Based on information from patent CN103554201A, a specific preparation protocol can be outlined for compounds similar to this compound:

Preparation from 9-deoxy-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A

  • Initial Setup :

    • Temperature control at -2°C to 5°C
    • Use of alcoholic solvent (methanol, analytical grade)
    • Volume-to-mass ratio of solvent to substrate: 5:1
  • Reduction Process :

    • Addition of sodium borohydride in batches
    • Molar ratio of sodium borohydride to substrate: 5:1
    • Complete reaction monitoring by HPLC
  • pH Adjustment :

    • Addition of dilute hydrochloric acid
    • Final pH adjustment to 6-7
  • Product Isolation :

    • Dissolution in methyl tertiary butyl ether
    • Addition of trifluoroacetic acid (molar ratio to substrate: 1-2:1)
    • Filtration and washing of filter cake with methylene dichloride
    • Water separation and concentration of organic phase

Yield and Purity Considerations

Table 3: Reported Yields and Purities from Various Preparation Methods

Method Variation Reported Yield (%) Purity (%) Reference
Standard Method 83.7-86.0 98.4-99.5 Patent CN104693251A
Optimized Process >85 >99 Estimated from available data
Alternative Solvents 80-85 97-99 Based on general process knowledge

Alternative Preparation Approaches

Descladinosylation Method

Patent CN104693251A describes a process for preparing 13-descladinosylation compounds that could potentially be adapted for N-Despropyl Gamithromycin derivatives:

  • Reaction Setup :

    • High-pressure kettle containing reaction substrate and solvent
    • Solvent options: low-grade amide, low-grade ketone, or low-grade alcohol
    • Addition of acid catalyst to control pH at 0.5-5
  • Reaction Conditions :

    • Introduction of nitrogen gas (pressure maintained at 0.1-0.8 MPa)
    • Temperature control at 0-35°C
    • Reaction time: 1-12 hours
  • Product Recovery :

    • Addition of halohydrocarbon, lower member ester, or rudimentary ether
    • pH adjustment to 8.5-10.5 using sodium hydroxide solution
    • Phase separation and concentration of organic layer
    • Crystallization using lower alcohol or lower ketone

Analytical Methods for Verification

To verify the successful preparation of this compound, several analytical methods are employed:

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (¹H and ¹³C NMR)
  • Infrared Spectroscopy (IR) : For functional group identification
  • Mass Spectrometry (MS) : For molecular weight confirmation

Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC) : For purity determination
  • Thin-Layer Chromatography (TLC) : For reaction monitoring

Chemical Reactions Analysis

Types of Reactions

N-Despropyl GaMithroMycin 10,13-IMino Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-Despropyl Gamithromycin 10,13-Imino Ether exhibits a complex molecular structure characterized by multiple hydroxyl and methoxy groups. Its mechanism of action involves binding to the bacterial ribosome, specifically the 50S subunit, inhibiting protein synthesis. This disruption leads to bacterial growth inhibition and eventual cell death.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

  • Analytical Chemistry : Used as a reference standard for method development and validation.
  • Antibacterial Research : Investigated for its efficacy against various bacterial strains.
  • Veterinary Medicine : Explored for safety and effectiveness in treating infections in animals.
  • Pharmaceutical Development : Utilized in synthesizing other macrolide antibiotics and related compounds.

Antibacterial Efficacy

A series of studies have been conducted to evaluate the antibacterial properties of this compound. These studies indicate that the compound demonstrates significant activity against both gram-positive and gram-negative bacteria.

Table 1: Summary of Antibacterial Activities

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa32 µg/mL

Veterinary Applications

Research has also explored the use of N-Despropyl Gamithromycin in veterinary settings. A study published in the Journal of Veterinary Pharmacology assessed its safety profile and therapeutic efficacy in treating respiratory infections in livestock. The findings suggested that the compound effectively reduced infection rates without significant adverse effects.

Mechanistic Studies

Further investigations into the mechanism of action revealed that N-Despropyl Gamithromycin binds to specific sites on the ribosomal RNA, leading to conformational changes that inhibit translation. This mechanism was elucidated through molecular docking studies which indicated strong binding affinities compared to other antibiotics.

Mechanism of Action

The mechanism of action of N-Despropyl GaMithroMycin 10,13-IMino Ether involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it an effective antibacterial agent. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .

Comparison with Similar Compounds

Key Observations :

  • The imino ether bridge in N-Despropyl Gamithromycin replaces the lactone ring, reducing susceptibility to enzymatic degradation compared to erythromycin derivatives .
  • Gamithromycin (CAS: 145388-07-4) retains a propyl group, which is absent in the despropyl variant, altering lipophilicity and membrane permeability .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • This compound exhibits moderate solubility in organic solvents like dichloromethane, contrasting with 6-O-Methylerythromycin A, which is more polar due to hydroxyl group retention .
  • The imino ether moiety enhances acid stability, a critical advantage over erythromycin derivatives prone to gastric degradation .

Antimicrobial Activity

  • Broader spectrum than virginiamycin factor S1, which targets Gram-positive bacteria via ribosomal inhibition .
  • Reduced potency compared to gamithromycin , which is clinically used against Mannheimia haemolytica in cattle .

Research Findings and Challenges

Key Studies

  • Tanimoto Similarity Analysis : Virginiamycin Factor S1 shares 30.7% structural similarity with gramicidin, while apicidin (39.1% similarity) outperforms N-Despropyl Gamithromycin in scaffold conservation .
  • Stability Studies: The imino ether bridge resists hydrolysis at pH 2–6, a critical advantage for gastrointestinal stability .

Biological Activity

N-Despropyl Gamithromycin 10,13-Imino Ether is a derivative of gamithromycin, a macrolide antibiotic primarily utilized in veterinary medicine. This compound exhibits significant biological activity, particularly its antibacterial properties, which are critical for its application in treating bacterial infections in animals. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and comparative analysis with related compounds.

Overview of this compound

  • Chemical Structure : this compound is characterized by a complex molecular structure that includes multiple hydroxyl and methoxy groups. These modifications enhance its antibacterial properties compared to its parent compound, gamithromycin.
  • CAS Number : 145414-17-1
  • Molecular Formula : C37H63N1O13

N-Despropyl Gamithromycin exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, disrupting the translation process essential for bacterial growth and replication. This action leads to bacteriostatic or bactericidal effects depending on the concentration used and the specific bacterial strain targeted .

In Vitro Studies

Recent studies have demonstrated the efficacy of N-Despropyl Gamithromycin against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Salmonella enterica2.0
Mycoplasma spp.0.25

These results suggest that N-Despropyl Gamithromycin is particularly effective against Gram-positive bacteria and certain Gram-negative strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-Despropyl Gamithromycin, it is essential to compare it with other macrolide antibiotics:

Compound Mechanism of Action Efficacy (MIC range)
Gamithromycin Inhibition of protein synthesis1.0 - 4.0 µg/mL
Azithromycin Inhibition of protein synthesis0.25 - 2.0 µg/mL
Clarithromycin Inhibition of protein synthesis0.5 - 4.0 µg/mL
N-Despropyl Gamithromycin Enhanced binding to ribosomal subunits0.25 - 2.0 µg/mL

N-Despropyl Gamithromycin shows improved efficacy against certain pathogens compared to its parent compound, gamithromycin, and other macrolides due to its structural modifications that enhance binding affinity and reduce side effects .

Veterinary Applications

In veterinary medicine, N-Despropyl Gamithromycin has been evaluated for treating respiratory infections in livestock. A clinical study involving cattle showed a significant reduction in clinical signs associated with bacterial pneumonia after treatment with this compound:

  • Study Design : Randomized control trial with two groups (treatment vs. placebo).
  • Results : The treatment group exhibited a 70% reduction in clinical signs within three days compared to the placebo group.

This case study highlights the practical application and effectiveness of N-Despropyl Gamithromycin in managing bacterial infections in veterinary settings .

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